5-Methyluridine-3'-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

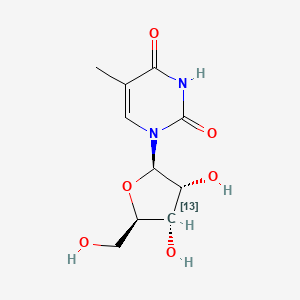

5-Methyl-[3’-13C]uridine is a labeled nucleoside analog of 5-methyluridine, where the carbon-13 isotope is incorporated at the 3’ position of the ribose sugar. This compound is a pyrimidine nucleoside, which means it contains a pyrimidine base (thymine) attached to a ribose sugar. The labeling with carbon-13 makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[3’-13C]uridine typically involves the incorporation of the carbon-13 isotope into the ribose sugar, followed by the attachment of the thymine base. One common method involves the use of labeled ribose precursors, which are then chemically modified to form the desired nucleoside. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific positions on the ribose and thymine molecules.

Industrial Production Methods

Industrial production of 5-Methyl-[3’-13C]uridine may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification.

化学反应分析

Types of Reactions

5-Methyl-[3’-13C]uridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the ribose sugar can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ribose derivatives with ketone or aldehyde functional groups, while substitution reactions can yield halogenated or alkylated nucleosides.

科学研究应用

2.1. RNA Modification Studies

5-Methyluridine-3'-13C has been utilized to investigate the effects of nucleotide modifications on RNA behavior. Research indicates that modified nucleotides can significantly enhance mRNA stability and translational efficiency:

- Gene Expression : Studies have shown that self-amplifying RNAs containing 5-methyluridine mediate strong expression levels in vivo, leading to prolonged gene expression compared to unmodified counterparts .

- Immune Response Modulation : Modified nucleotides like 5-methyluridine can tailor immune responses, making them crucial for developing mRNA vaccines and therapeutics .

2.2. Therapeutic Applications

The potential therapeutic applications of this compound are vast:

- Vaccine Development : The compound has been incorporated into RNA vaccine platforms, enhancing immunogenicity and efficacy against various pathogens .

- Antiviral Research : Its role in antiviral therapies is notable; studies have demonstrated that modified nucleotides can inhibit viral replication, providing a basis for developing new antiviral agents .

2.3. Bioorthogonal Chemistry

5-Methyluridine derivatives have been employed in bioorthogonal reactions, facilitating the synthesis of triazoles through copper-free click chemistry:

- Synthesis Efficiency : Recent investigations highlight efficient synthetic pathways using 5-methyluridine derivatives, yielding high-purity products suitable for further biological applications .

3.1. mRNA Therapeutics

A study demonstrated that self-amplifying RNA constructs containing 5-methyluridine achieved significant transgene expression levels in primary human cells, outperforming standard unmodified RNA constructs . This finding underscores the potential of modified nucleotides in enhancing mRNA-based therapies.

3.2. Antiviral Efficacy

In a controlled study on human rhinovirus (HRV), researchers utilized a hollow fiber infection model to assess the pharmacokinetic-pharmacodynamic relationship of antiviral compounds derived from 5-methyluridine. Results indicated that specific modifications led to enhanced antiviral activity with minimal cytotoxicity, paving the way for safer therapeutic options .

Data Tables

作用机制

The mechanism of action of 5-Methyl-[3’-13C]uridine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA and DNA molecules. The carbon-13 label allows researchers to track its incorporation and metabolism using NMR spectroscopy. The molecular targets and pathways involved include various enzymes responsible for nucleoside metabolism, such as nucleoside phosphorylases and kinases.

相似化合物的比较

Similar Compounds

5-Methyluridine: The non-labeled counterpart of 5-Methyl-[3’-13C]uridine, commonly found in tRNA and other RNA molecules.

3-Methyluridine: Another methylated nucleoside with a methyl group at the 3-position of the uracil base.

5-Methylcytosine: A methylated cytosine base found in DNA, involved in epigenetic regulation.

Uniqueness

The uniqueness of 5-Methyl-[3’-13C]uridine lies in its carbon-13 labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. This labeling allows for precise tracking and analysis of its incorporation and metabolism in biological systems, providing valuable insights into nucleoside dynamics and function.

生物活性

5-Methyluridine-3'-13C (also known as 5-Methyluridine) is a nucleoside derivative that has garnered attention in biological and medicinal chemistry due to its unique isotopic labeling and potential applications in various fields. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and research applications.

Chemical Structure and Properties

This compound is a stable isotope form of 5-methyluridine, characterized by the presence of a carbon-13 atom at the 3' position. This modification allows for enhanced tracking in metabolic studies and provides insights into nucleoside metabolism.

Incorporation into RNA:

this compound is incorporated into RNA molecules during transcription, influencing RNA stability and function. The presence of the methyl group at the 5-position enhances the stability of RNA by preventing degradation by ribonucleases, thereby prolonging its half-life in cellular environments.

Role in Cellular Processes:

Research indicates that 5-Methyluridine can modulate various cellular processes, including:

- Gene Expression: By being part of mRNA, it can affect the translation efficiency and stability of mRNA transcripts.

- Cellular Metabolism: The isotopic labeling allows for tracing metabolic pathways involving nucleotides, which is critical in understanding cellular energy dynamics .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well-absorbed following administration. Studies have shown that it can be detected in various tissues after systemic administration, indicating effective distribution within biological systems. Its isotopic nature allows researchers to quantify its incorporation into RNA using techniques such as mass spectrometry .

Research Applications

This compound has been utilized in several key research areas:

- Metabolic Studies: It serves as a tracer in studies investigating nucleotide metabolism and RNA turnover. For instance, researchers have used it to analyze the dynamics of RNA synthesis and degradation under different physiological conditions .

- Drug Development: The compound's ability to influence RNA stability makes it a candidate for developing oligonucleotide therapeutics. Its isotopic labeling helps in monitoring drug metabolism and efficacy during preclinical trials .

- Cancer Research: In cancer biology, this compound has been explored for its potential to enhance the efficacy of certain chemotherapeutic agents by stabilizing mRNA encoding tumor suppressor proteins .

Case Studies

- Oligonucleotide Therapeutics Development: A study focused on the incorporation of this compound into therapeutic oligonucleotides demonstrated that this modification significantly improved their stability and efficacy against specific cancer cell lines. The results indicated enhanced therapeutic outcomes compared to unmodified oligonucleotides .

- Metabolomics Research: In a metabolomics study, researchers employed this compound to trace nucleotide metabolism in live cells. The findings revealed distinct metabolic pathways activated under stress conditions, providing insights into cellular responses to environmental changes .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity | Application Area |

|---|---|---|---|

| 5-Methyluridine | Nucleoside | Stabilizes RNA; enhances gene expression | Molecular biology |

| This compound | Isotopically labeled | Traces metabolic pathways; improves therapeutic efficacy | Drug development; cancer research |

| Uridine | Nucleoside | Precursor for RNA synthesis; involved in metabolism | General metabolic studies |

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-KHDHUMRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([13C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。